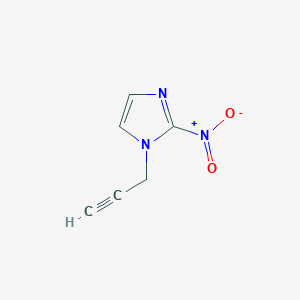

2-Nitro-1-(prop-2-ynyl)-1H-imidazole

Description

Contextualization within the Broader Field of Nitroimidazole Chemistry

Nitroimidazoles are a class of compounds extensively studied for their biological activities, most notably as antimicrobial agents and as probes for hypoxic tissues. nih.govresearchgate.netmdpi.com The 2-nitroimidazole (B3424786) scaffold, in particular, is a key pharmacophore for hypoxia-selectivity. mdpi.com These compounds are electron-affinic and can undergo bioreductive activation under low-oxygen conditions. nih.gov

In well-oxygenated (normoxic) cells, the nitro group of a 2-nitroimidazole undergoes a one-electron reduction to a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, allowing it to diffuse out of the cell. researchgate.net However, in hypoxic environments where oxygen is scarce, the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. frontiersin.org These reactive species can then covalently bind to intracellular macromolecules, such as proteins and DNA, effectively trapping the molecule within the hypoxic cell. researchgate.net This mechanism of hypoxia-selective accumulation is the cornerstone of their use as markers for imaging hypoxic tumors and as hypoxia-activated prodrugs. nih.govnih.govnih.gov

Structural Classification and IUPAC Nomenclature of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole

From a structural standpoint, 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is classified as a substituted nitroheterocyclic compound. Its core is the aromatic five-membered imidazole (B134444) ring, which is substituted at key positions to impart its specific functions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-nitro-1-(prop-2-yn-1-yl)-1H-imidazole . This name precisely describes the molecular architecture:

Imidazole : The parent heterocycle is a 1H-imidazole ring.

2-nitro : A nitro group (-NO₂) is attached to the second carbon atom of the imidazole ring.

1-(prop-2-yn-1-yl) : A propargyl group (a three-carbon chain with a terminal alkyne) is attached to the first nitrogen atom of the imidazole ring.

| Property | Value |

|---|---|

| IUPAC Name | 2-nitro-1-(prop-2-yn-1-yl)-1H-imidazole |

| CAS Number | 1070878-68-0 chemicalbook.com |

| Molecular Formula | C₆H₅N₃O₂ |

| Molecular Weight | 151.12 g/mol |

| Boiling Point (Predicted) | 331.1±44.0 °C chemicalbook.com |

Significance of the Imidazole Core and Propargyl Moiety in Synthetic and Chemical Biology Research

The functional significance of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is derived from the synergistic combination of its imidazole core and its propargyl moiety.

The imidazole core , particularly when substituted with a nitro group at the 2-position, serves as the hypoxia-targeting "warhead" of the molecule. As previously discussed, this component is responsible for the compound's selective accumulation in low-oxygen environments. The imidazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, which underscores its general biocompatibility and favorable chemical properties. mdpi.com

The propargyl moiety (-CH₂-C≡CH) is a highly versatile functional group in modern chemical biology, primarily for its utility in "click chemistry." chem960.comfrontiersin.org This terminal alkyne is a key reactant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its high efficiency, specificity, and biocompatibility. humanjournals.combrieflands.com The presence of the propargyl group transforms the 2-nitroimidazole from a simple hypoxia probe into a bioorthogonal reporter. This means it can be introduced into a biological system and then specifically and efficiently linked to another molecule containing an azide (B81097) group, without interfering with native biological processes.

This "clickable" functionality opens up a vast array of research possibilities. For instance, after allowing 2-Nitro-1-(prop-2-ynyl)-1H-imidazole to accumulate in hypoxic tissues, a researcher can introduce an azide-tagged imaging agent (like a fluorescent dye or a PET ligand). The subsequent click reaction will covalently attach the imaging agent to the trapped nitroimidazole, allowing for precise visualization of hypoxic regions. uconn.edu Similarly, it can be used to deliver a therapeutic agent specifically to these low-oxygen areas, creating a targeted drug delivery system.

Detailed Research Findings

Research into compounds like 2-Nitro-1-(prop-2-ynyl)-1H-imidazole focuses on creating multifunctional agents for cancer diagnosis and therapy. The synthesis of such molecules typically involves the N-alkylation of 2-nitroimidazole with a suitable propargyl halide, such as propargyl bromide, in the presence of a base. researchgate.net

The key research findings related to the components of this molecule can be summarized as follows:

| Component | Research Finding | Significance |

|---|---|---|

| 2-Nitroimidazole Core | Undergoes oxygen-dependent bioreduction, leading to irreversible binding to macromolecules in hypoxic cells. researchgate.net | Enables selective targeting and retention in hypoxic tissues like solid tumors. nih.gov |

| 2-Nitroimidazole Core | Can act as a radiosensitizer, making hypoxic, radiation-resistant cells more susceptible to radiotherapy. nih.gov | Potential to enhance the efficacy of cancer radiation treatment. |

| Propargyl Moiety | Serves as an alkyne handle for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. chem960.comfrontiersin.org | Allows for the modular attachment of various functionalities (e.g., imaging agents, drugs) post-localization. |

| Combined Molecule | Acts as a hypoxia-selective bioorthogonal probe. | Enables a two-step "pre-targeting" strategy for imaging or therapy, where the probe first localizes and is then detected or activated by a second molecule. |

In essence, the design of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole represents a sophisticated strategy in chemical biology. It combines a biologically-triggered localization mechanism with a chemically-triggered ligation capability. This allows researchers to probe the complex microenvironment of tumors and develop more precise and effective diagnostic and therapeutic interventions.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBKQXETVPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Nitro 1 Prop 2 Ynyl 1h Imidazole

N-Alkylation Strategies for Introducing the Prop-2-ynyl Substituent

The introduction of the prop-2-ynyl group onto the 2-nitro-1H-imidazole core is primarily achieved through N-alkylation, a common and effective method for forming carbon-nitrogen bonds in heterocyclic systems. This approach involves the reaction of the deprotonated nitroimidazole with a suitable propargylating agent.

Direct N1-Alkylation of 2-Nitro-1H-imidazole with Propargylating Reagents

The most direct route to the target compound is the reaction of 2-nitro-1H-imidazole with a propargyl halide, such as propargyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the anionic nitrogen of the imidazole (B134444) ring attacks the electrophilic carbon of the propargylating agent. Research on the analogous 4-nitroimidazole provides significant insight into the optimization of these reaction conditions. derpharmachemica.comderpharmachemica.com

The efficiency of the N-alkylation of nitroimidazoles is highly dependent on the choice of base, solvent, and temperature. Studies on the propargylation of 4-nitroimidazole have demonstrated that a combination of potassium carbonate (K2CO3) as the base and acetonitrile (CH3CN) as the solvent provides superior yields compared to other systems. derpharmachemica.com The use of stronger bases like potassium hydroxide (KOH) or solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally results in lower yields. derpharmachemica.com

Temperature plays a crucial role in both the reaction rate and the final yield. For the propargylation of 4-nitroimidazole, heating the reaction to 60°C significantly improves the yield compared to performing the reaction at room temperature. derpharmachemica.com At this elevated temperature, reaction times are typically reduced to between one and three hours. derpharmachemica.com While specific conditions for the 2-nitro isomer are not detailed, similar principles of optimization would apply, starting with the conditions proven effective for the 4-nitro analog.

Table 1: Effect of Reaction Conditions on the N-Propargylation of 4-Nitroimidazole

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | K2CO3 | Acetonitrile | Room Temp. | 40 | derpharmachemica.com |

| 2 | KOH | Acetonitrile | Room Temp. | 25 | derpharmachemica.com |

| 3 | K2CO3 | DMSO | Room Temp. | 20 | derpharmachemica.com |

| 4 | K2CO3 | DMF | Room Temp. | 25 | derpharmachemica.com |

| 5 | K2CO3 | Acetonitrile | 60 | 75 | derpharmachemica.com |

| 6 | KOH | Acetonitrile | 60 | 62 | derpharmachemica.com |

N-alkylation of unsymmetrically substituted imidazoles can lead to the formation of two regioisomers. In the case of 2-nitro-1H-imidazole, alkylation can occur at either the N1 or N3 position. The position of the nitro group significantly influences the regiochemical outcome. For 4-nitroimidazole, alkylation is favored at the N1 position. derpharmachemica.comderpharmachemica.com In contrast, for 2-methyl-5-nitroimidazole, alkylation occurs regioselectively at the N3 position, which is attributed to the steric hindrance from the nitro group. derpharmachemica.comderpharmachemica.com

For 2-nitro-1H-imidazole, the electronic effect of the nitro group at the C2 position withdraws electron density from the adjacent nitrogen atoms, influencing their nucleophilicity. The precise ratio of N1 to N3 isomers would depend on a balance of steric and electronic factors, as well as the reaction conditions employed. However, based on the established patterns, a mixture of isomers is a likely outcome, necessitating chromatographic separation.

A potential side reaction in the N-alkylation with propargyl halides is the formation of an allene derivative through a base-induced rearrangement. This occurs when the base, instead of deprotonating the imidazole N-H, abstracts a proton from the propargyl group of the product, leading to an allenyl-imidazole isomer. While specific studies on this side reaction for nitroimidazoles are scarce, general strategies to suppress allene formation include using milder bases and carefully controlling the reaction temperature to avoid conditions that favor the rearrangement. The successful isolation of N-propargyl imidazoles in good yields suggests that under optimized conditions, this side reaction can be minimized. derpharmachemica.comresearchgate.net

Multicomponent Reactions Incorporating 2-Nitro-1H-imidazole and Propargylamines

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While various MCRs exist for the synthesis of substituted imidazoles, their application to the direct synthesis of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is not well-documented. Theoretically, a four-component reaction involving an appropriate glyoxal derivative, a nitro-functionalized ammonia equivalent, formaldehyde, and propargylamine could be envisioned. However, the reactivity and compatibility of the nitro group and the propargyl functionality under typical MCR conditions would require significant investigation and optimization.

Functional Group Interconversions and Precursor Derivatization

An alternative, albeit more circuitous, route to 2-Nitro-1-(prop-2-ynyl)-1H-imidazole could involve the derivatization of a pre-functionalized imidazole. For instance, one could synthesize 1-(prop-2-ynyl)-1H-imidazole and subsequently introduce the nitro group at the C2 position. However, the nitration of an N-alkylated imidazole can be challenging, often requiring harsh conditions that could degrade the propargyl group.

Conversely, a precursor such as 1-(3-hydroxyprop-1-yl)-2-nitro-1H-imidazole could be synthesized and then converted to the target alkyne. This would involve the oxidation of the terminal alcohol to an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install the terminal alkyne. Another possibility is the conversion of the alcohol to a good leaving group, followed by an elimination reaction. These multistep sequences are generally less efficient than direct N-alkylation but offer alternative pathways if the direct route proves problematic.

Nitration of 1-(Prop-2-ynyl)-1H-imidazole (Hypothetical Route)

A hypothetical yet chemically plausible route to 2-Nitro-1-(prop-2-ynyl)-1H-imidazole involves the direct nitration of the 1-(prop-2-ynyl)-1H-imidazole precursor. Generally, the nitration of imidazoles can be challenging due to the electron-rich nature of the heterocyclic ring, which can lead to multiple nitration products or degradation under harsh conditions. The direct nitration of imidazole itself typically yields 4-nitroimidazole or 5-nitroimidazole derivatives. google.com Achieving substitution at the C-2 position is often elusive with standard nitrating agents like fuming nitric acid in the presence of sulfuric acid or acetic anhydride. google.com

For the selective synthesis of the 2-nitro derivative, specific conditions would be required. One theoretical approach involves the deprotonation of the C-2 position of 1-(prop-2-ynyl)-1H-imidazole. The C-2 hydrogen is the most acidic proton on the imidazole ring. google.com Treatment with a strong base could generate a C-2 carbanion, which could then react with a suitable electrophilic nitrating agent to introduce the nitro group at the desired position. google.com

Table 1: Hypothetical Reaction Parameters for Nitration of 1-(Prop-2-ynyl)-1H-imidazole

| Step | Reagent/Condition | Purpose | Expected Outcome |

| 1 | Strong Base (e.g., n-butyllithium) | Deprotonation at C-2 | Formation of 2-lithio-1-(prop-2-ynyl)-1H-imidazole intermediate |

| 2 | Electrophilic Nitrating Agent (e.g., propyl nitrate) | Introduction of nitro group | Formation of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole |

| 3 | Acidic Workup | Neutralization | Isolation of the final product |

This table presents a hypothetical reaction scheme based on general principles of imidazole chemistry.

Strategies for Modifying Existing Nitroimidazole Scaffolds

An alternative and often more regioselective approach is the N-alkylation of a pre-existing 2-nitroimidazole (B3424786) scaffold with a propargyl group. This method circumvents the challenges associated with direct C-2 nitration. The synthesis would start with 2-nitroimidazole, which can be synthesized through various established methods. nih.gov

The key step is the alkylation of the N-1 position of 2-nitroimidazole with a propargyl halide, such as propargyl bromide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases used for N-alkylation of imidazoles include potassium carbonate (K2CO3) and potassium hydroxide (KOH), while solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed. derpharmachemica.com

A general procedure would involve dissolving 2-nitroimidazole in a suitable solvent, adding a base to deprotonate the imidazole nitrogen, followed by the dropwise addition of the propargylating agent. derpharmachemica.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by chromatography. derpharmachemica.com

Table 2: Typical Conditions for N-Alkylation of Nitroimidazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Reference |

| 4(5)-Nitroimidazole | Various alkylating agents | KOH or K2CO3 | DMSO or DMF | Room Temperature to 60°C | derpharmachemica.comresearchgate.net |

| 2-Nitroimidazole | (2-bromoethoxy)(tert-butyl)dimethylsilane | K2CO3 | DMF | 100°C | nih.gov |

| 2-Nitroimidazole | 1,2-dibromoethane | - | Heating (70°C) | mdpi.comresearchgate.net |

This table summarizes typical conditions found in the literature for the N-alkylation of various nitroimidazole derivatives.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that can provide greater control, efficiency, and safety in the synthesis of complex molecules like 2-Nitro-1-(prop-2-ynyl)-1H-imidazole.

Catalytic Methods for Carbon-Nitrogen Bond Formation

Catalytic methods, particularly those involving transition metals, have become powerful tools for the formation of carbon-nitrogen bonds in the synthesis of N-substituted imidazoles. rsc.org Copper-catalyzed reactions, for example, have been employed for the N-arylation of imidazoles and could potentially be adapted for N-alkylation with propargyl groups. organic-chemistry.org These methods often proceed under milder conditions and can exhibit high regioselectivity. nih.gov

While direct catalytic N-propargylation of 2-nitroimidazole is not extensively documented, the principles of transition-metal catalysis suggest its feasibility. Such a reaction would likely involve the formation of a metal-imidazole complex, followed by reaction with the propargylating agent. The catalyst's role is to facilitate the bond formation, often leading to higher yields and fewer byproducts compared to traditional methods.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, is an emerging technology that offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. nih.govnih.gov Performing reactions in a continuously flowing stream can lead to higher yields, purities, and easier scalability. scitube.iod-nb.info

For the synthesis of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, a flow chemistry approach could involve pumping a solution of 2-nitroimidazole and a base through a heated reactor coil, where it would then mix with a continuous stream of the propargylating agent. mdpi.com The reaction would occur within the reactor, and the product stream would be collected at the outlet. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired product. nih.gov The enhanced safety features of flow chemistry are particularly beneficial when working with potentially energetic materials like nitro compounds. scitube.io

Advanced Spectroscopic and Structural Characterization of 2 Nitro 1 Prop 2 Ynyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole provides critical information about the electronic environment of the hydrogen atoms. The spectrum reveals distinct signals corresponding to the imidazole (B134444) ring protons and the propargyl group protons.

The two protons on the imidazole ring, H-4 and H-5, are chemically non-equivalent and appear as distinct signals. The H-5 proton typically resonates further downfield compared to the H-4 proton due to the anisotropic effect of the adjacent nitro group. In a typical spectrum recorded in CDCl₃, the signal for H-5 appears as a doublet around δ 7.58 ppm, while the H-4 signal is observed as a doublet around δ 7.17 ppm. The coupling between these two adjacent protons results in a coupling constant (J) of approximately 1.2 Hz.

The protons of the propargyl group also give rise to characteristic signals. The methylene (B1212753) protons (-CH₂-) attached to the imidazole nitrogen appear as a doublet at approximately δ 5.06 ppm. These protons are coupled to the terminal alkyne proton. The acetylenic proton (-C≡CH) itself is observed as a triplet at around δ 2.59 ppm. The coupling between the methylene and acetylenic protons results in a coupling constant of about 2.4 Hz.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (imidazole) | 7.58 | Doublet | 1.2 |

| H-4 (imidazole) | 7.17 | Doublet | 1.2 |

| -CH₂- (propargyl) | 5.06 | Doublet | 2.4 |

| -C≡CH (alkyne) | 2.59 | Triplet | 2.4 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in 2-Nitro-1-(prop-2-ynyl)-1H-imidazole gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazole ring are observed in the aromatic region of the spectrum. The C-2 carbon, directly attached to the electron-withdrawing nitro group, is significantly deshielded and its signal is typically found around δ 145.4 ppm. The C-5 and C-4 carbons of the imidazole ring resonate at approximately δ 128.8 ppm and δ 128.0 ppm, respectively.

The carbons of the propargyl substituent are also clearly resolved. The acetylenic carbons (-C≡C-) appear at characteristic chemical shifts, with the terminal carbon (-C≡C H) resonating around δ 76.8 ppm and the internal carbon (C ≡CH) at approximately δ 75.9 ppm. The methylene carbon (-CH₂-) attached to the imidazole ring is observed further upfield, typically around δ 36.8 ppm.

Table 2: ¹³C NMR Chemical Shift Data for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 (imidazole) | 145.4 |

| C-5 (imidazole) | 128.8 |

| C-4 (imidazole) | 128.0 |

| -C≡CH (alkyne) | 76.8 |

| -C≡CH (alkyne) | 75.9 |

| -CH₂- (propargyl) | 36.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the imidazole ring, confirming their connectivity. It would also display a correlation between the methylene (-CH₂-) protons and the terminal alkyne proton (-C≡CH), confirming the structure of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence) is employed to correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, the methylene proton signal to the methylene carbon signal, and the acetylenic proton signal to the terminal acetylenic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This technique is crucial for confirming the connection of the propargyl group to the imidazole ring. An HMBC spectrum would be expected to show a correlation between the methylene protons of the propargyl group and the C-2 and N-1 adjacent carbons of the imidazole ring, as well as the acetylenic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within 2-Nitro-1-(prop-2-ynyl)-1H-imidazole. The IR spectrum displays several characteristic absorption bands.

The most prominent bands are associated with the nitro group (NO₂). Strong asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1540-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. For this specific compound, a strong absorption at 1521 cm⁻¹ is attributed to the asymmetric NO₂ stretch.

The terminal alkyne group also gives rise to two distinct and diagnostically useful bands. A sharp, moderately intense absorption corresponding to the C≡C stretching vibration is expected around 2125 cm⁻¹. The stretching vibration of the acetylenic C-H bond appears as a sharp, strong band at approximately 3288 cm⁻¹. The C-N stretching vibrations of the imidazole ring contribute to absorptions in the fingerprint region, typically around 1282 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretch | 3288 |

| Alkyne C≡C | Stretch | 2125 |

| Nitro NO₂ | Asymmetric Stretch | 1521 |

| C-N | Stretch | 1282 |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡C stretch of the alkyne group, for instance, would be expected to produce a strong Raman signal.

In the context of biomedical applications, nitroimidazoles are often explored as hypoxia-targeting agents. Under hypoxic (low oxygen) conditions, the nitro group can be enzymatically reduced. This reduction leads to significant changes in the molecular structure and, consequently, the vibrational spectrum. Raman spectroscopy can be used to monitor these changes. The strong Raman bands associated with the nitro group vibrations (around 1520-1540 cm⁻¹) would be expected to decrease or disappear upon reduction, while new bands corresponding to the reduced species (e.g., hydroxylamine (B1172632) or amine) would appear. This spectral change forms the basis for using nitroimidazole-based compounds as probes for detecting hypoxic cells or tissues via Raman spectroscopy. While the principle is well-established, specific Raman spectral data detailing the hypoxia-induced changes for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole require further dedicated experimental investigation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the molecular weight determination and structural elucidation of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole.

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. The molecular formula of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is C₆H₅N₃O₂. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured mass. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition. For the protonated molecule ([M+H]⁺), the exact mass would be calculated as shown in the table below.

Table 1: Theoretical Exact Mass Calculation for Protonated 2-Nitro-1-(prop-2-ynyl)-1H-imidazole

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 6 (5+1 for [M+H]⁺) | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Calculated Exact Mass of [C₆H₆N₃O₂]⁺ | 152.045452 |

Experimental determination via techniques like electrospray ionization time-of-flight (ESI-TOF) or Orbitrap MS would be expected to yield a mass value in very close agreement with this theoretical calculation, confirming the molecular formula.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are detected by a mass spectrometer. nih.gov This makes it ideal for assessing the purity of a synthesized batch of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole and for identifying any impurities or degradation products. usda.gov

For purity assessment, a solution of the compound is injected into an HPLC system, typically with a reversed-phase column (e.g., C18). The compound elutes at a specific retention time, and the mass spectrometer confirms its identity. The purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all detected peaks.

In decomposition analysis, LC-MS can be used to monitor the degradation of the compound under various stress conditions (e.g., heat, light, pH changes). Studies on related nitroimidazole compounds reveal common fragmentation patterns that are crucial for analyzing potential decomposition pathways. nih.gov The primary decomposition mechanisms for nitroimidazoles often involve the nitro group. colostate.educolostate.edu Key fragmentation and decomposition pathways observed in the mass spectra of similar compounds include:

Loss of NO₂: Cleavage of the C-N bond connecting the nitro group to the imidazole ring, resulting in a fragment ion corresponding to the [M-NO₂]⁺.

Loss of NO: This often occurs after a nitro-nitrite isomerization, a common rearrangement for nitroaromatic compounds, followed by the elimination of a nitric oxide radical. colostate.edu

Ring Fragmentation: The imidazole ring itself can break apart, leading to smaller charged fragments.

By analyzing the mass spectra of any degradation products separated by LC, a comprehensive picture of the compound's stability and decomposition pathways can be constructed.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is not publicly available, its solid-state structure can be reliably inferred by examining the crystal structures of closely related compounds, such as other nitroimidazoles and N-propargyl derivatives. researchgate.net X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

From studies of various substituted nitroimidazoles, several structural features are consistently observed:

Planarity: The imidazole ring is inherently aromatic and therefore planar. The attached nitro group also tends to be coplanar, or nearly coplanar, with the ring to maximize electronic conjugation. nih.govnih.gov Dihedral angles between the imidazole ring and the nitro group are typically small. nih.gov

Intermolecular Interactions: The solid-state packing is often dominated by a network of weak intermolecular interactions. In the absence of strong hydrogen bond donors (like an N-H on the imidazole ring), interactions such as C-H···O and C-H···N hydrogen bonds are common. nih.govnih.gov The oxygen atoms of the nitro group are frequent acceptors in these interactions.

π-Stacking: The planar nitroimidazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

Table 2: Typical Crystallographic Parameters from Related Imidazole Structures

| Compound | Crystal System | Space Group | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitro-1H-imidazole | Monoclinic | P2₁/c | N-H···N, C-H···O hydrogen bonds; Cl···O interactions | nih.gov |

| 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine | Monoclinic | P2₁/c | C-H···O interactions | researchgate.net |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | Triclinic | P1 | C-H···O, C-H···N, C-H···Cl interactions | nih.gov |

| 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Monoclinic | P2₁/c | π-stacking; C-H···O, C-H···Cl hydrogen bonds | researchgate.net |

Based on these related structures, it is predicted that 2-Nitro-1-(prop-2-ynyl)-1H-imidazole would crystallize in a structure featuring a largely planar nitroimidazole core, with crystal packing stabilized by a combination of weak hydrogen bonds involving the nitro group and π-stacking interactions between the aromatic rings.

Chemical Reactivity and Transformation Studies of 2 Nitro 1 Prop 2 Ynyl 1h Imidazole

Reactivity of the Nitro Group and Imidazole (B134444) Heterocycle

The electronic properties and stability of the imidazole ring are significantly modulated by the presence of the nitro group. This functional group governs the ring's susceptibility to various chemical transformations, including reduction and degradation.

The nitro group at the C2 position of the imidazole ring acts as a powerful electron-withdrawing group. This effect significantly decreases the electron density of the heterocyclic system, which has several consequences for its reactivity. The withdrawal of electron density deactivates the ring towards electrophilic substitution but makes the sp2-hybridized carbon atom to which it is attached more susceptible to nucleophilic displacement.

The nitro group of 2-nitroimidazole (B3424786) derivatives is the primary site for reductive transformations. The electrochemical reduction of 2-nitroimidazole has been studied in detail, revealing a pH-dependent pathway. researchgate.net In acidic conditions, the molecule typically undergoes a single, irreversible reduction. However, as the pH becomes more alkaline, the process splits into two distinct reduction peaks. researchgate.net

Reactivity of the Terminal Alkyne Moiety (Prop-2-ynyl Group)

The prop-2-ynyl group, with its terminal alkyne, is a highly versatile functional handle that opens up a vast array of synthetic possibilities. It is particularly amenable to modern coupling reactions, allowing for the covalent linkage of the nitroimidazole core to other molecules.

The terminal alkyne of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govijpsonline.com It involves the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is exceptionally robust, proceeding under mild, often aqueous conditions, and tolerates a wide variety of functional groups. nih.gov The propargyl group on the nitroimidazole core serves as the alkyne component for this powerful ligation chemistry. For example, nitro-1-(prop-2-ynyl)-1H-imidazole derivatives have been used as precursors in the synthesis of novel 1,2,3-triazole compounds, demonstrating the utility of this reaction for linking the nitroimidazole scaffold to other molecular fragments. wikipedia.org

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Yield | Reference |

| 4-Nitro-1-(prop-2-ynyl)-1H-imidazole | 1-(2-azidoacetyl)-4-(2,3-dichlorophenyl)piperazine | CuI, DIPEA | 1,2,3-Triazole Derivative | 60% | wikipedia.org |

| 2-Methyl-5-nitro-1-(prop-2-ynyl)-1H-imidazole | Not Specified | Cu(I) | 1,2,3-Triazole Derivative | 80% (synthesis of precursor) | wikipedia.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click reaction that circumvents the need for a potentially cytotoxic copper catalyst. SPAAC utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without any catalyst. While 2-Nitro-1-(prop-2-ynyl)-1H-imidazole itself is not a strained alkyne, it can be readily reacted with an azide-functionalized molecule, while a separate molecule bearing a strained alkyne could be used in orthogonal labeling strategies.

The terminal alkyne is also a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orgresearchgate.net This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org The reaction is typically carried out under mild conditions with a base, such as an amine, to neutralize the hydrogen halide byproduct. organic-chemistry.org

The Sonogashira reaction provides a powerful method for the direct arylation or vinylation of the propargyl group on the nitroimidazole core. While direct examples using 2-Nitro-1-(prop-2-ynyl)-1H-imidazole are not prominent, the synthesis of closely related 4-alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles has been achieved via microwave-assisted Sonogashira cross-coupling reactions, highlighting the feasibility and utility of this approach for functionalizing the alkyne terminus of such molecules.

| Alkyne Reactant | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

| 1,2-dimethyl-5-nitro-1H-imidazole derivative | Terminal Alkynes | Palladium / Copper | Microwave-assisted | 4-Alkynyl-imidazole | |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Mild, often room temperature | Internal Alkyne | organic-chemistry.orgresearchgate.net |

Hydration and Other Nucleophilic Additions to the Alkyne

A review of scientific literature indicates a primary focus on the derivatization of the terminal alkyne of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole through cycloaddition reactions rather than direct nucleophilic additions. Specific studies detailing the hydration of the alkyne moiety to form a ketone, or other nucleophilic additions such as thiol-yne or amino-yne reactions, are not extensively reported for this particular compound. The reactivity of an alkyne in such additions is often dependent on activation by adjacent electron-withdrawing groups or the use of specific metal catalysts. While the 2-nitroimidazole group is electron-withdrawing, the literature prioritizes its use in click chemistry, suggesting this is its most efficient and synthetically valuable transformation pathway.

Derivatization and Functionalization Strategies

The propargyl group of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole serves as a versatile handle for a variety of chemical modifications. This functionality is particularly amenable to derivatization strategies that introduce new molecular frameworks and functional groups, allowing for the systematic alteration of the compound's physicochemical and biological properties.

Molecular hybridization, a strategy that combines two or more pharmacophores into a single hybrid molecule, is a key application of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole. The terminal alkyne is an ideal functional group for this purpose, primarily through its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

This reaction provides an efficient and highly specific method for covalently linking the 2-nitroimidazole core to other molecules that have been functionalized with an azide group. Researchers have successfully synthesized a series of novel 1,2,3-triazole derivatives by reacting 2-Nitro-1-(prop-2-ynyl)-1H-imidazole with a variety of substituted aromatic and aliphatic azides. The resulting hybrid compounds feature a stable, five-membered 1,2,3-triazole ring that acts as a linker between the nitroimidazole scaffold and another chemical moiety. This approach has been used to generate a library of new chemical entities for biological screening.

The reaction is typically carried out in a solvent system such as t-BuOH/H2O or DMF/H2O, using a copper(II) sulfate and sodium ascorbate system to generate the active Copper(I) catalyst in situ. The process is characterized by high yields and straightforward purification.

The CuAAC reaction is a powerful tool for introducing a diverse array of additional functional groups onto the 2-Nitro-1-(prop-2-ynyl)-1H-imidazole scaffold. By choosing an appropriate azide-containing building block, virtually any desired functional group can be appended to the core structure via the triazole linker.

This strategy allows for the fine-tuning of molecular properties. For instance, researchers have introduced various substituted phenyl rings to the core structure. These substitutions can modulate factors such as lipophilicity, electronic properties, and steric bulk, which in turn can influence the molecule's reactivity, solubility, and interaction with biological targets. The table below details a selection of novel analogs that have been developed using this derivatization strategy, showcasing the introduction of functional groups such as halogens (fluoro, chloro, bromo) and alkyl groups (methyl). This demonstrates the capacity of this method to create a wide range of derivatives for structure-activity relationship (SAR) studies.

Table 1. Synthesis of 1,2,3-Triazole Analogs from 2-Nitro-1-(prop-2-ynyl)-1H-imidazole via Click Chemistry

| Entry | Azide Reactant | Resulting Functional Group | Yield (%) |

|---|---|---|---|

| 1 | 1-Azido-4-fluorobenzene | 4-Fluorophenyl | 89% |

| 2 | 1-Azido-4-chlorobenzene | 4-Chlorophenyl | 92% |

| 3 | 1-Azido-4-bromobenzene | 4-Bromophenyl | 95% |

| 4 | 1-Azido-4-methylbenzene | 4-Methylphenyl (p-tolyl) | 85% |

| 5 | 1-Azido-3-methylbenzene | 3-Methylphenyl (m-tolyl) | 88% |

| 6 | 1-Azido-2-methylbenzene | 2-Methylphenyl (o-tolyl) | 83% |

Data sourced from scientific literature detailing the synthesis of these derivatives.

Computational and Theoretical Investigations of 2 Nitro 1 Prop 2 Ynyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other characteristics.

A key aspect of quantum chemical calculations is the analysis of a molecule's electronic structure. This involves mapping the distribution of electrons and determining the energies of the molecular orbitals.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons irjweb.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity irjweb.comnih.gov. A smaller energy gap generally suggests higher reactivity nih.gov. For nitroaromatic compounds, the LUMO is often localized on the nitro group, which is crucial for their biological mechanism of action researchgate.net.

Charge Distribution: Methods such as Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule researchgate.net. This information helps identify electron-rich and electron-deficient sites, which is vital for understanding intermolecular interactions and predicting reaction sites. The electron-withdrawing nature of the nitro group significantly influences the charge distribution on the imidazole (B134444) ring.

Conformational Analysis: This process involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, this would involve studying the rotation around the single bond connecting the propargyl group to the imidazole ring nitrogen. By performing a potential energy scan (PES), where the total energy is calculated for systematic changes in a specific dihedral angle, the lowest-energy conformer (the most stable structure) can be identified nih.govresearchgate.netnih.gov.

Tautomerism: The imidazole ring itself can exhibit tautomerism, where a hydrogen atom can be located on either of the two nitrogen atoms irjweb.com. However, in 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, the hydrogen at the N1 position is replaced by the propargyl group, which prevents this specific form of tautomerism.

Theoretical studies can be used to map out the pathway of a chemical reaction, providing insights into its feasibility and kinetics. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. While no specific reaction mechanism studies for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole were found, such studies are critical in drug design, for instance, to understand how a molecule might be metabolized or how it interacts covalently with a target.

Quantum chemical methods can predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: DFT calculations can provide reasonably accurate predictions of 1H and 13C NMR chemical shifts nih.gov. Comparing calculated shifts with experimentally obtained spectra helps confirm the synthesized structure. While experimental NMR data has been published for the regioisomer 4-Nitro-1-(prop-2-ynyl)-1H-imidazole, specific predicted or experimental values for the 2-nitro isomer are not available in the reviewed literature researchgate.netderpharmachemica.com.

The table below illustrates hypothetical predicted vs. experimental NMR data, which would be a typical output of such a study.

| Atom | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| H (C4) | Data not available | Data not available | C4 | Data not available |

| H (C5) | Data not available | Data not available | C5 | Data not available |

| CH₂ | Data not available | Data not available | C (CH₂) | Data not available |

| CH (alkyne) | Data not available | Data not available | C (alkyne CH) | Data not available |

| C (alkyne quat.) | Data not available |

No specific computational or experimental NMR data for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole was found in the searched literature.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex arabjchem.org. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While studies have been conducted on other nitroimidazole derivatives researchgate.net, no specific molecular docking investigations for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole have been published. Such a study would involve docking the compound into the active site of a relevant biological target. The results are typically evaluated using a scoring function that estimates the binding affinity, often reported in kcal/mol. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

The following table is an example of how docking results would be presented.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Target 1 | Data not available | Data not available | Data not available |

| Hypothetical Target 2 | Data not available | Data not available | Data not available |

No molecular docking studies for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole were found in the searched literature.

The insights gained from molecular docking are foundational for the rational design of new, potentially more potent, derivatives. By understanding how 2-Nitro-1-(prop-2-ynyl)-1H-imidazole interacts with its target, medicinal chemists can propose modifications to its structure to enhance binding affinity or improve other pharmacological properties. For example, if docking reveals an unoccupied hydrophobic pocket in the active site, a derivative with an additional hydrophobic group could be designed to fill that space and increase potency. The terminal alkyne of the propargyl group is a particularly attractive functional handle for modification, for instance, via "click chemistry" to attach other molecular fragments researchgate.net. This strategy allows for the creation of hybrid molecules designed to improve target engagement and efficacy nih.gov.

Computational Assessment of Binding Affinity (without clinical relevance)

The binding affinity of a ligand, such as 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, to a biological macromolecule is a critical parameter in computational chemistry. It is typically predicted using molecular docking simulations. This technique places the ligand into the binding site of a protein in various orientations and conformations and calculates a "docking score," which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. Computational tools then explore the conformational space of the ligand within the active site of the protein, evaluating the interactions formed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, in silico docking studies on various imidazole and benzimidazole derivatives have been performed to predict their interactions with crucial enzymes like DNA gyrase. ijpsjournal.com Such studies provide insights into the specific amino acid residues that are key for binding. While data for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is not available, a hypothetical docking study would yield similar data, as illustrated in the table below with example data from related compounds.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuin 1 (SIRT1) | -8.5 | ILE347, PHE414, ALA262 | Hydrogen Bond, Hydrophobic |

| Benznidazole | Trypanosoma cruzi NADH-Fumarate Reductase | -7.9 | ARG45, TYR128, SER180 | Hydrogen Bond, Pi-Alkyl |

| Metronidazole | Pyruvate:ferredoxin oxidoreductase (PFOR) | -6.2 | SER33, LYS31, LYS46 | Hydrogen Bond, Water Bridges |

This table presents example data from studies on related imidazole compounds to illustrate the typical output of a computational binding affinity assessment. The data does not represent results for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, MD simulations can provide detailed information on its conformational dynamics, its interaction with solvent molecules (solvation effects), and the stability of its complex with a target protein.

In a typical MD simulation, the ligand-protein complex, determined from docking, is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period, often nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal:

Stability of the complex: Root Mean Square Deviation (RMSD) is calculated to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests the complex is in equilibrium.

Flexibility of the protein: Root Mean Square Fluctuation (RMSF) is analyzed to identify which parts of the protein are more flexible or rigid upon ligand binding.

Interaction persistence: The simulations can show how stable the interactions (like hydrogen bonds) observed in the initial docking pose are over time.

For example, a 200-nanosecond MD simulation was performed on a novel 4-nitroimidazole derivative complexed with a tyrosine kinase receptor. The analysis demonstrated stable interactions throughout the simulation, with the complex undergoing consistent conformational fluctuations, indicating a stable binding mode. researchgate.net

| Parameter | Description | Illustrative Finding for a Nitroimidazole Analogue researchgate.net |

|---|---|---|

| Simulation Time | The total time period over which the molecular motion is simulated. | 200 nanoseconds |

| RMSD (Ligand-Protein Complex) | Measures the stability of the complex. Lower, stable values indicate equilibrium. | Stable RMSD after an initial equilibration period, indicating a stable complex. |

| RMSF (Protein Residues) | Measures the fluctuation of individual amino acid residues. | Low fluctuations in the active site, suggesting ligand-induced stabilization. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Key hydrogen bonds identified in docking persist for >80% of the simulation time. |

This table is based on findings for a 4-nitroimidazole analogue to illustrate the typical data generated from MD simulations and does not represent results for 2-Nitro-1-(prop-2-ynyl)-1H-imidazole.

QSAR (Quantitative Structure-Activity Relationship) Modeling (general principles, without therapeutic outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their measured activity. For a class of compounds including 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, a QSAR model could be developed to predict a specific activity (e.g., enzyme inhibition) based on physicochemical properties derived from the molecular structure.

The development of a QSAR model involves several key steps:

Data Set Collection: A set of structurally related molecules with experimentally measured activity values is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build an equation that correlates a subset of the most relevant descriptors with the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For example, Hologram QSAR (HQSAR) models have been developed for a series of nitroimidazole derivatives to understand the structural features that influence their activity. nih.gov These models can identify specific molecular fragments that contribute positively or negatively to the activity. For instance, such a model might reveal that the presence of a 5-nitroimidazole group has a positive contribution, while a 4-nitroimidazole group has a negative one. nih.gov

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular shape and branching based on a 2D representation. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electronic properties and distribution of electrons in the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Represents properties related to the molecule's behavior in biological systems. |

| Fragment-based (HQSAR) | Molecular Holograms | Encodes the presence of specific structural fragments within the molecule. |

This table lists general descriptor classes applicable to QSAR studies of nitroimidazole compounds.

Applications in Chemical Biology and Research Tool Development

Design and Synthesis of Bioorthogonal Probes

Bioorthogonal probes are functional molecules that can be used to study biological systems in their native environment without interfering with inherent biochemical processes. The design of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is intrinsically suited for such applications, enabling the selective labeling and detection of specific cellular states.

The terminal alkyne on 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a key functional group for engaging in bioorthogonal "click" chemistry reactions. nih.gov Specifically, it is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage with an azide-modified molecule. nih.gov This allows researchers to "click" on a variety of reporter tags—such as fluorophores, affinity labels (like biotin), or mass spectrometry probes—to the imidazole (B134444) scaffold after it has localized within a biological system.

This modularity is a central advantage. A similar strategy has been employed with related 2-nitroimidazole (B3424786) compounds, such as azidoazomycin arabinofuranoside (N₃-AZA), which features an azide (B81097) group that can be "clicked" with alkyne-tagged reporters. nih.gov This approach provides an antibody-independent method for visualizing hypoxic regions in tissues, offering a precise and time-efficient alternative to traditional immunohistochemical methods. nih.gov The alkyne tag on 2-Nitro-1-(prop-2-ynyl)-1H-imidazole allows for the same powerful, two-step labeling strategy to be applied in diverse biological investigations.

The 2-nitroimidazole core of the molecule is selectively reduced by nitroreductase enzymes under hypoxic (low oxygen) conditions, a hallmark of the microenvironment in many solid tumors. nih.govnih.gov This oxygen-dependent reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells. nih.govnih.gov This mechanism is the foundation for its use in developing hypoxia-sensitive imaging probes.

For Positron Emission Tomography (PET), the 2-nitroimidazole scaffold is a cornerstone for the development of radiotracers designed to image tumor hypoxia. nih.govnih.gov While 2-Nitro-1-(prop-2-ynyl)-1H-imidazole itself would need to be modified with a positron-emitting radionuclide (like ¹⁸F), it serves as a crucial precursor. Numerous ¹⁸F-labeled 2-nitroimidazole derivatives have been developed and are widely investigated for non-invasively detecting and monitoring tissue hypoxia in vivo. nih.govnih.gov These agents allow for the visualization of hypoxic subvolumes in tumors, which can be critical for planning radiotherapy. nih.gov

The alkyne group also offers potential for Raman imaging. The carbon-carbon triple bond of the alkyne has a characteristic Raman scattering signal in a spectral region (around 2100 cm⁻¹) that is relatively free from interference from endogenous biomolecules. This "silent region" allows for highly specific detection, making alkyne-tagged molecules like 2-Nitro-1-(prop-2-ynyl)-1H-imidazole promising candidates for development as hypoxia-sensitive Raman probes for high-resolution microscopic imaging of cellular oxygen status.

Scaffold for Novel Chemical Entities and Libraries

The structural framework of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole provides a robust and versatile starting point for the synthesis of more complex molecules and libraries of chemical compounds for various research applications.

The nitroimidazole scaffold is a well-established pharmacophore in medicinal chemistry. nih.govmdpi.com The presence of both a reactive alkyne handle and the nitroimidazole ring allows for multi-directional synthesis. The alkyne group can be elaborated using click chemistry or other alkyne-specific reactions (e.g., Sonogashira coupling) to attach diverse molecular fragments. Concurrently, the imidazole ring itself or the nitro group can be chemically modified. This dual functionality makes 2-Nitro-1-(prop-2-ynyl)-1H-imidazole an attractive building block for creating libraries of novel compounds aimed at exploring structure-activity relationships or developing multifunctional probes. For instance, new derivatives can be synthesized by attaching different functional groups to the nitroimidazole core to fine-tune properties like solubility, cell permeability, and targeting specificity. nih.govresearchgate.net

The 2-nitroimidazole framework is a privileged scaffold for designing diagnostic agents, particularly for PET imaging of hypoxia. nih.govresearchgate.net The general strategy involves synthesizing a derivative of the 2-nitroimidazole core that incorporates a radioisotope, most commonly Fluorine-18 (¹⁸F), due to its favorable decay characteristics for PET. nih.govnih.gov

The synthesis typically involves preparing a non-radioactive precursor molecule that can undergo a rapid radiolabeling reaction in the final step. 2-Nitro-1-(prop-2-ynyl)-1H-imidazole can serve as a key intermediate in the multi-step synthesis of these complex precursors. The alkyne group can be used to link the nitroimidazole core to another part of the molecule that either carries or is designed to accept the ¹⁸F label. Several prominent ¹⁸F-labeled 2-nitroimidazole radiotracers have been developed based on this principle, each with different pharmacokinetic properties determined by the nature of the side chain attached to the imidazole ring. nih.govnih.gov

| Radiotracer Name | Full Chemical Name | Key Property/Feature |

| [¹⁸F]FMISO | [¹⁸F]Fluoromisonidazole | The most extensively studied and clinically used 2-nitroimidazole PET tracer for hypoxia. nih.gov |

| [¹⁸F]FAZA | [¹⁸F]Fluoroazomycin arabinoside | A known 2-nitroimidazole derivative used for PET imaging of hypoxia. nih.govnih.gov |

| [¹⁸F]EF5 | 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[¹⁸F]pentafluoropropyl)acetamide | Used for PET imaging and also in immunohistochemistry for hypoxia measurement. nih.gov |

| [¹⁸F]FBNA | N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | A novel, highly lipophilic PET radiopharmaceutical designed for imaging hypoxia. nih.govnih.gov |

| [¹⁸F]NEFA | 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide | A novel fluorine-18 labeled 2-nitroimidazole derivative developed for potential use in PET tumor imaging. nih.govresearchgate.net |

Mechanistic Probes for Investigating Cellular Processes (without therapeutic outcomes)

Beyond imaging, 2-Nitro-1-(prop-2-ynyl)-1H-imidazole and its analogs are powerful tools for investigating the fundamental biology of cellular responses to hypoxia. By functioning as activity-based probes, they can help identify and characterize the specific biomolecules that are altered in a low-oxygen environment.

A key application is in the field of proteomics for the identification of protein targets. A click-chemistry-compatible 2-nitroimidazole can be administered to cells or tissues. nih.gov Under hypoxic conditions, the probe becomes activated and forms covalent adducts with nearby proteins. nih.gov Following cell lysis, the alkyne handle on the bound probe is used to "click" a biotin tag onto these proteins. The biotinylated proteins can then be selectively enriched from the complex cellular lysate using streptavidin affinity chromatography. Finally, mass spectrometry is used to identify these proteins. This unbiased approach has been used to reveal that many proteins targeted by nitroimidazoles in hypoxic cancer cells play critical roles in the cellular response to hypoxia. nih.gov This provides valuable mechanistic insights into how cells adapt to low-oxygen stress, independent of any therapeutic goal.

Studies on Bioreductive Activation within Chemical Systems

The 2-nitroimidazole scaffold of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole serves as a hypoxia-selective trigger. In environments with normal oxygen levels (normoxia), the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly reoxidized back to the parent nitro group by molecular oxygen, rendering the compound relatively inert. However, under hypoxic conditions, where oxygen is limited, the nitro radical anion can undergo further reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. These highly reactive species can then form covalent bonds with nearby biomacromolecules.

This bioreductive activation is a key feature exploited in various chemical systems to study hypoxic conditions, which are characteristic of solid tumors and certain other pathological states. By incorporating the 2-nitroimidazole moiety, researchers can design probes and agents that are selectively activated in low-oxygen environments. This selectivity allows for the targeted study of cellular processes and responses under hypoxia. While specific studies focusing solely on 2-Nitro-1-(prop-2-ynyl)-1H-imidazole are not extensively detailed in the literature, the principle of its bioreductive activation is well-established for the 2-nitroimidazole class of compounds. For instance, various 2-nitroimidazole derivatives have been developed as diagnostic imaging agents for hypoxia, where their retention in tissues is directly correlated with the degree of oxygen deficiency.

The general mechanism for the bioreductive activation of 2-nitroimidazoles is a multi-step process:

One-Electron Reduction: The nitro group (R-NO₂) is reduced by cellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to a nitro radical anion (R-NO₂⁻˙).

Oxygen-Dependent Reoxidation: In the presence of sufficient oxygen, the radical anion is reoxidized to the parent compound, with the concomitant formation of a superoxide radical.

Further Reduction under Hypoxia: In the absence of oxygen, the nitro radical anion undergoes further reduction steps, leading to the formation of a nitroso (R-NO) and subsequently a hydroxylamine (R-NHOH) species.

Covalent Adduct Formation: These reduced intermediates are electrophilic and can covalently bind to nucleophilic residues on macromolecules such as proteins and DNA.

This process of hypoxia-selective activation and covalent binding is fundamental to the application of 2-nitroimidazole-containing compounds in chemical biology research.

Covalent Labeling Strategies for Target Identification in Chemical Proteomics

The propargyl group of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole provides a chemical handle for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The terminal alkyne of the propargyl group can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing reporter molecule. This reporter can be a fluorescent dye, a biotin tag for affinity purification, or another moiety that facilitates detection and analysis.

In the context of chemical proteomics, 2-Nitro-1-(prop-2-ynyl)-1H-imidazole can be used as a hypoxia-activated covalent labeling agent to identify proteins that are present in hypoxic microenvironments. The workflow for such an experiment typically involves the following steps:

Incubation: Cells or organisms are treated with 2-Nitro-1-(prop-2-ynyl)-1H-imidazole.

Hypoxic Activation: Under hypoxic conditions, the nitro group is bioreduced, leading to the formation of reactive intermediates that covalently modify nearby proteins.

Cell Lysis and Click Reaction: The cells are lysed, and the proteome is harvested. The alkyne-modified proteins are then "clicked" to an azide-functionalized reporter tag (e.g., biotin-azide).

Enrichment and Identification: The biotin-labeled proteins are enriched using streptavidin-coated beads.

Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins that were labeled by the probe.

This strategy allows for the selective identification of the "hypoxic proteome," providing insights into the cellular machinery that is active and accessible under low-oxygen conditions. While research on multifunctional bioreductive linkers containing an alkynyl group based on 2-nitroimidazole has been reported, specific and comprehensive lists of protein targets identified using 2-Nitro-1-(prop-2-ynyl)-1H-imidazole are not broadly available. However, the approach is a powerful tool for discovering novel protein targets that are relevant to hypoxia-driven pathologies.

The combination of a bioreductive trigger and a versatile chemical handle in a single molecule makes 2-Nitro-1-(prop-2-ynyl)-1H-imidazole a potent research tool. It enables the spatial and temporal control of covalent labeling, allowing for the investigation of complex biological systems with high precision.

Research Findings on 2-Nitroimidazole Derivatives in Chemical Biology

| Application | Key Findings | Representative Compound Class |

| Bioreductive Activation Studies | Selective accumulation and retention in hypoxic cells demonstrated through imaging and biochemical assays. The degree of retention correlates with the level of hypoxia. | Radiolabeled 2-nitroimidazoles (e.g., [¹⁸F]FMISO, [¹⁸F]EF5) |

| Covalent Labeling in Proteomics | Successful use of alkyne-functionalized 2-nitroimidazoles to covalently label and identify proteins in hypoxic cancer cells. | Multifunctional 2-nitroimidazole-based bioreductive linkers with alkynyl groups |

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. While the parent compound 2-Nitro-1-(prop-2-ynyl)-1H-imidazole is achiral, future research could focus on creating chiral derivatives through stereoselective modifications.

A primary future direction involves the asymmetric synthesis of analogues bearing substituents on the propargyl chain. Methodologies such as the catalytic asymmetric addition of propargylic silanes or allenyl boronic acids to aldehydes could be adapted to generate optically active homopropargylic alcohols. mdpi.com These chiral alcohols could then be converted into derivatives of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole. Furthermore, chiral Lewis bases and transition metal complexes, including those of manganese and palladium, have shown success in promoting highly enantioselective propargylation reactions. mdpi.com Applying these catalytic systems to precursors of the target molecule could yield a library of enantiomerically pure compounds, allowing for detailed investigation into their stereospecific interactions with biological targets.

Another approach would be to start with enantiopure precursors, such as α-amino acids, to construct chiral imidazole (B134444) derivatives. researchgate.net Adapting these methods could provide a robust platform for creating novel, stereochemically defined 2-nitro-1-(propargyl)-1H-imidazole analogues.

Table 1: Potential Stereoselective Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| Asymmetric Propargylation | Catalytic addition of a propargyl group to a prochiral precursor. | Chiral Lewis bases, Organosilver catalysts, Manganese complexes. | Enantiomerically enriched propargylated imidazoles. |

| Chiral Precursor Synthesis | Building the imidazole ring from an existing chiral starting material. | Enantiopure α-amino acids, chiral amines. | Imidazole derivatives with defined stereocenters. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The acceleration of discovery processes in chemistry is heavily reliant on automation and high-throughput methodologies. Integrating the synthesis and evaluation of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole derivatives into these platforms is a critical future step.

Automated Synthesis: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and the rapid generation of compound libraries. nih.gov Future work should aim to develop a telescoped continuous-flow method for the synthesis and functionalization of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole. Such a system would allow for the efficient, automated production of a diverse range of derivatives for subsequent screening. nih.gov Microwave-assisted synthesis is another green chemistry tool that can accelerate reactions and improve yields, making it suitable for the rapid synthesis of imidazole libraries. researchgate.netderpharmachemica.comresearchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity. nih.govmdpi.comox.ac.uk Establishing HTS assays is essential for exploring the therapeutic potential of new derivatives derived from 2-Nitro-1-(prop-2-ynyl)-1H-imidazole. Libraries of these compounds can be screened against various targets, such as microbial pathogens or cancer cell lines, to identify promising lead candidates. nih.govmdpi.com For instance, high-throughput methods have already been developed for the analysis of other nitroimidazoles in biological samples, which could be adapted for screening purposes. nih.gov

Exploration of Advanced Catalytic Transformations of the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional handle, amenable to a wide array of catalytic transformations. This functionality is key to the future synthetic utility of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is arguably the most promising reaction for this molecule. illinois.educhempep.comorganic-chemistry.orgnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the terminal alkyne with an azide (B81097). organic-chemistry.org This opens the door to creating a vast library of triazole-linked conjugates for applications in drug discovery, chemical biology, and materials science. nih.govresearchgate.net

Cyclization and Rearrangement Reactions: The propargyl group can participate in various metal-catalyzed cyclization and rearrangement reactions to form complex heterocyclic structures. Gold and other transition metal catalysts are known to activate the alkyne, facilitating intramolecular reactions that can lead to the formation of fused ring systems. beilstein-journals.orgnih.gov For example, base-mediated intramolecular cyclizations involving propargyl groups have been used to synthesize imidazole-fused benzoxazepines. nih.govacs.org Exploring these pathways could yield novel polycyclic scaffolds with unique biological and physical properties.

Other Catalytic Additions: The triple bond can undergo a variety of other additions. For instance, propargyl compounds are known to be versatile synthons in the synthesis of various heterocycles through cycloisomerization or cyclocondensation reactions. researchgate.netresearchgate.netresearchgate.net

Table 2: Key Catalytic Transformations for the Propargyl Group

| Reaction Type | Catalyst | Description | Application |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) | Forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide. nih.gov | Modular synthesis of conjugates for drug discovery and materials science. researchgate.net |

| Cycloisomerization/Rearrangement | Gold(I), Platinum(II), Rhodium(II) nih.gov | Intramolecular reaction to form fused or spirocyclic heterocyclic systems. | Generation of novel, complex chemical scaffolds. |

| Propargylic Substitution | Ruthenium, Copper | Substitution of a leaving group at the propargylic position to introduce new functionalities. researchgate.net | Synthesis of functionalized alkyne derivatives. |

Application in Novel Materials Science and Supramolecular Chemistry

The unique electronic and structural features of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole make it an intriguing building block for new materials and supramolecular assemblies.